molecular formula C10H9NO3S B8438307 Methyl5-isothiocyanato-2-methoxybenzoate

Methyl5-isothiocyanato-2-methoxybenzoate

Cat. No.: B8438307
M. Wt: 223.25 g/mol
InChI Key: RWTUCLUUHRGBDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl5-isothiocyanato-2-methoxybenzoate is an organic compound with the molecular formula C10H9NO3S It is a derivative of benzoic acid, featuring an isothiocyanate group and a methoxy group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl5-isothiocyanato-2-methoxybenzoate typically involves the following steps:

    Starting Material: The synthesis begins with 2-methoxybenzoic acid methyl ester.

    Isothiocyanation: The introduction of the isothiocyanate group is achieved through a reaction with thiophosgene (CSCl2) in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at low temperatures to prevent side reactions.

    Purification: The product is purified using standard techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of starting materials and reagents are used.

    Optimization: Reaction conditions are optimized for maximum yield and purity.

    Automation: Automated systems are employed for precise control of reaction parameters.

    Purification: Industrial-scale purification techniques, such as large-scale chromatography, are used to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Methyl5-isothiocyanato-2-methoxybenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The isothiocyanate group can participate in nucleophilic substitution reactions, forming thiourea derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include amines and alcohols.

    Oxidizing Agents: Mild oxidizing agents such as hydrogen peroxide can be used for oxidation reactions.

    Hydrolysis Conditions: Acidic or basic aqueous solutions are used for hydrolysis reactions.

Major Products Formed

    Thiourea Derivatives: Formed from nucleophilic substitution reactions.

    Carboxylic Acids: Formed from hydrolysis of the ester group.

Scientific Research Applications

Methyl5-isothiocyanato-2-methoxybenzoate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Employed in the study of enzyme inhibition and protein labeling due to its reactive isothiocyanate group.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl5-isothiocyanato-2-methoxybenzoate involves its reactive isothiocyanate group, which can form covalent bonds with nucleophilic sites on biomolecules. This reactivity allows it to modify proteins and enzymes, potentially altering their function. The compound’s effects are mediated through interactions with specific molecular targets and pathways, which are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxybenzoic Acid: Lacks the isothiocyanate group but shares the methoxybenzoic acid core.

    Methyl 2-Methoxybenzoate: Similar structure but without the isothiocyanate group.

    5-Methoxy-2-[(trimethylsilyl)oxy]-benzoic Acid Trimethylsilyl Ester: Contains a trimethylsilyl group instead of an isothiocyanate group.

Properties

Molecular Formula

C10H9NO3S

Molecular Weight

223.25 g/mol

IUPAC Name

methyl 5-isothiocyanato-2-methoxybenzoate

InChI

InChI=1S/C10H9NO3S/c1-13-9-4-3-7(11-6-15)5-8(9)10(12)14-2/h3-5H,1-2H3

InChI Key

RWTUCLUUHRGBDU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)N=C=S)C(=O)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

According to the method of Tet. Let., 26, 1661 (1985), combine methyl 2-methoxy-5-aminobenzoate (0.5 g, 2.76 mmol) and di-2-pyridyl thionocarbonate (0.64 g, 2.76 mmol) in dichloromethane (10 mL). After 30 minutes, dilute the reaction mixture with dichloromethane and extract five times with water. Dry the organic layer over Na2SO4, filter, and concentrate in vacuo to give methyl 2-methoxy-5-thioisocyanatobenzoate: Rf=0.51 (silica gel, dichloromethane).
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.64 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

Treat a solution of 5-amino-2-methoxy-benzoic acid methyl ester (7.70 g, 42.5 mmol) and dichloromethane (50 mL) portionwise with a solution of di-2-pyridyl thionocarbonate (10.0 g, 43.1 mmol; Aldrich Chemical Company) and dichloromethane (70 mL) at room temperature under an argon atmosphere. After 3.5 hours, concentrate in vacuo and purify the residue by flash chromatography (silica gel, 5.5×17.8 cm) eluting with dichloromethane. Combine the appropriate fractions and concentrate to afford 5-isothiocyanato-2-methoxy-benzoic acid methyl ester (6.9 g).
Quantity
7.7 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

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